molecular formula C18H12F3N3OS B2985690 N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 896048-40-1

N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No.: B2985690
CAS No.: 896048-40-1
M. Wt: 375.37
InChI Key: FGHHOWLHNXLNLH-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide (DFPYSA) is a novel compound that has attracted significant attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

  • Radiopharmaceutical Synthesis : A study by Iwata et al. (2000) describes the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential ligand for histamine H3 receptors, labeled with 18F for clinical PET studies. This compound is significant for imaging studies in clinical settings.

  • Luminescent Properties : Constable et al. (2014) investigated [Ir(C^N)2(bpy)][PF6] complexes, where the cyclometallating ligands contain various groups, including fluoro and sulfanyl groups. Their study, published in Dalton Transactions, found these complexes exhibit green emission and have high photoluminescence quantum yields, indicating potential applications in luminescent materials and light-emitting devices. (Constable, Ertl, Housecroft, & Zampese, 2014)

  • Anticancer Properties : A paper by Kamble et al. (2015) in Archiv der Pharmazie discusses the synthesis of pyridazinone derivatives with fluoro and chloro substituents, exhibiting potent anticancer and antiangiogenic properties. This suggests the potential of such compounds in developing new cancer therapies. (Kamble et al., 2015)

  • Chemical Synthesis Studies : Greaney and Motherwell (2000) in Tetrahedron Letters explore the fluorination of alpha-phenylsulfanylacetamides, which is crucial for understanding the reactivity and potential applications of these compounds in chemical synthesis. (Greaney & Motherwell, 2000)

  • Difluoromethylation Reactions : Miao et al. (2018) in the Journal of the American Chemical Society describe an iron-catalyzed difluoromethylation method, demonstrating the utility of such reactions in synthesizing complex molecules, including those with potential pharmacological applications. (Miao et al., 2018)

  • Glutaminase Inhibitors : Shukla et al. (2012) in the Journal of Medicinal Chemistry synthesized BPTES analogs, including compounds with a sulfanylacetamide moiety. These compounds were evaluated as inhibitors of kidney-type glutaminase, showing potential for therapeutic applications in cancer treatment. (Shukla et al., 2012)

  • Antimicrobial Agents : Darwish et al. (2014) in the International Journal of Molecular Sciences synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, showing promising antimicrobial activities, which could be beneficial in developing new antimicrobial drugs. (Darwish et al., 2014)

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3OS/c19-12-3-1-11(2-4-12)16-7-8-18(24-23-16)26-10-17(25)22-13-5-6-14(20)15(21)9-13/h1-9H,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHHOWLHNXLNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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